molecular formula C9H18N2O2 B8393386 4-(Aminomethyl)-1-methyl-4-piperidinol acetate

4-(Aminomethyl)-1-methyl-4-piperidinol acetate

Cat. No. B8393386
M. Wt: 186.25 g/mol
InChI Key: NICYVGXIVLLLPH-UHFFFAOYSA-N
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Patent
US04746655

Procedure details

To a solution of sodium ethoxide prepared by dissolving 23 g (1 mole) of sodium in 1500 ml of ethanol was added dropwise a mixture of 113 g (1 mole) of 1-methyl-4-piperidinone and 75 g (1.3 mole) of nitromethane at a rate so as to maintain a temperature (preheated) of 50° C. The solution was stirred for 4 hr and 150 g of acetic acid was added dropwise. The mixture was filtered and the filtrate was concentrated. The residue was crystallized from ethyl acetate. The resulting solid was dissolved in 1 liter of ethanol and treated with 2 teaspoonsful of Raney nickel catalyst. The mixture was hydrogenated for 3 hr at ambient temperature. The residue was crystallized from acetonitrile. Yield of title compound was 80 g (39%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[Na].[CH3:6][N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1.[N+:14]([CH3:17])([O-])=O>C(O)C.C(O)(=O)C>[C:2]([O:13][C:10]1([CH2:17][NH2:14])[CH2:11][CH2:12][N:7]([CH3:6])[CH2:8][CH2:9]1)(=[O:1])[CH3:3] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
113 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
75 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Four
Name
Quantity
150 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in 1 liter of ethanol
ADDITION
Type
ADDITION
Details
treated with 2 teaspoonsful of Raney nickel catalyst
WAIT
Type
WAIT
Details
The mixture was hydrogenated for 3 hr at ambient temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)OC1(CCN(CC1)C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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